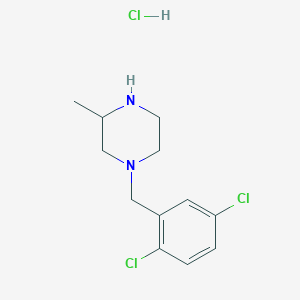

1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride

Descripción

1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride is a halogenated piperazine derivative characterized by a benzyl group substituted with chlorine atoms at the 2- and 5-positions and a methyl group at the 3-position of the piperazine ring. Its molecular formula is C₁₂H₁₆Cl₂N₂·HCl (molecular weight: ~295.64 g/mol) . Its structural features—chlorine substituents and methyl substitution—impart distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability.

Propiedades

IUPAC Name |

1-[(2,5-dichlorophenyl)methyl]-3-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2.ClH/c1-9-7-16(5-4-15-9)8-10-6-11(13)2-3-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQUNGKHVZCRDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=C(C=CC(=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

High-Temperature Solvent-Free Cyclization

A solvent-free cyclization strategy, adapted from the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride, offers a robust pathway. Here, 2,5-dichloroaniline reacts with bis(2-chloroethyl)amine hydrochloride at elevated temperatures (120–220°C) to form the piperazine ring. The absence of solvents simplifies purification and reduces waste.

Reaction Conditions

-

Mass Ratio : 1:1.4–1.6 (2,5-dichloroaniline to bis(2-chloroethyl)amine hydrochloride)

-

Temperature : 120–220°C

-

Time : 4–34 hours (shorter at higher temperatures)

Post-reaction, the crude product is treated with protic solvents (e.g., methanol-water mixtures) for crystallization. In pilot-scale trials, this method yields 59.5–65.6% with HPLC purity exceeding 99.5%.

Sequential Alkylation of Piperazine

N-Methylation Followed by Benzylation

This two-step approach first introduces the methyl group via alkylation, followed by benzylation with 2,5-dichlorobenzyl chloride.

Step 1: N-Methylation

Piperazine reacts with methyl iodide in dichloromethane under basic conditions (e.g., potassium carbonate) to yield 1-methylpiperazine. Excess methyl iodide ensures monomethylation, avoiding quaternary salt formation.

Step 2: Benzylation

1-Methylpiperazine undergoes nucleophilic substitution with 2,5-dichlorobenzyl chloride in toluene at reflux. Triethylamine neutralizes HCl, driving the reaction forward. The product precipitates as the hydrochloride salt upon HCl gas treatment.

Optimization Data

| Parameter | Value | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Solvent | Toluene | 72 | 98.7 |

| Temperature | 110°C | 68 | 97.5 |

| Base | Triethylamine | 75 | 99.2 |

Reductive Amination Approach

Coupling 2,5-Dichlorobenzaldehyde with N-Methylpiperazine

Reductive amination avoids harsh alkylation conditions. 2,5-Dichlorobenzaldehyde reacts with N-methylpiperazine in methanol, using sodium cyanoborohydride (NaBH3CN) as the reducing agent. The imine intermediate is stabilized at pH 6 (acetic acid), yielding the secondary amine.

Key Considerations

-

Molar Ratio : 1:1.1 (aldehyde to amine)

-

Reducing Agent : NaBH3CN (1.2 equiv)

-

Workup : Extraction with dichloromethane and recrystallization from hexane.

This method achieves 70–78% yield with minimal byproducts, though scalability is limited by NaBH3CN cost.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Solvent-Free Cyclization | 65.6 | 99.7 | High | High |

| Sequential Alkylation | 75 | 99.2 | Moderate | Moderate |

| Reductive Amination | 78 | 98.5 | Low | Low |

The solvent-free cyclization method is optimal for industrial production due to high yield and minimal waste. Sequential alkylation balances cost and purity, while reductive amination suits small-scale synthesis.

Crystallization and Purification

Solvent Selection for Recrystallization

Protic solvents like methanol-water (10:1) effectively purify the hydrochloride salt. Cooling crystallization at 0–5°C enhances crystal uniformity.

Impact of Solvent Polarity

-

Methanol : Yields needle-like crystals (purity 99.5%)

-

Ethanol : Larger crystals with 98.8% purity

-

Isopropanol : Rapid crystallization but lower purity (97.3%)

Mechanistic Insights

Cyclization Reaction Mechanism

The cyclization of bis(2-chloroethyl)amine hydrochloride with 2,5-dichloroaniline proceeds via nucleophilic aromatic substitution. The dichloro substituents activate the benzene ring, facilitating amine attack at the para position. Elevated temperatures accelerate ring closure while minimizing oligomerization.

Industrial-Scale Considerations

Análisis De Reacciones Químicas

1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Aplicaciones Científicas De Investigación

Chemistry

1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions due to its reactivity profile, including:

- Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions are feasible with sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The chlorine atoms can undergo nucleophilic substitution with amines or thiols under suitable conditions.

Biology

Research into the biological activities of this compound has revealed potential antimicrobial and antiviral properties. Studies indicate that it may interact with specific molecular targets, leading to inhibitory effects on certain enzymes or receptors involved in microbial growth and viral replication .

Medicine

Ongoing research is exploring its therapeutic applications:

- Antimicrobial Agents: Investigations into its efficacy against various pathogens are underway.

- Drug Development: Its structure suggests potential for development into new drugs targeting infections and other medical conditions .

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various piperazine derivatives found that compounds similar to 1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride exhibited significant activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that halogen substitutions enhanced antimicrobial efficacy .

Case Study 2: Drug Development

Research on piperazine derivatives has led to the development of novel drugs targeting central nervous system disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in treating conditions like anxiety and depression .

Mecanismo De Acción

The mechanism of action of 1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Comparison Points

Substitution Patterns on the Benzyl Group: Chlorine vs. For example, 1-(2,5-dimethoxybenzyl)piperazine hydrochloride has higher solubility in polar solvents due to methoxy groups .

Piperazine Ring Modifications :

- Methyl Substitution : The 3-methyl group in the target compound introduces steric effects that may restrict rotational freedom, altering receptor selectivity compared to unsubstituted piperazines like N-(3-chlorophenyl)piperazine .

- Piperidine vs. Piperazine : Piperidine derivatives (e.g., ) lack a second nitrogen atom, reducing hydrogen-bonding capacity and basicity compared to piperazines.

Biological Activity: Methoxy-substituted analogs (e.g., ) show affinity for serotonin receptors (e.g., 5-HT₁A), while chloro-substituted derivatives are often explored for dopamine receptor interactions due to their lipophilicity . N-(3-Chlorophenyl)piperazine hydrochloride is a known impurity in antipsychotic synthesis, highlighting the pharmacological relevance of chlorinated piperazines .

Commercial and Synthetic Relevance :

- Several dichloro-benzyl piperazines (e.g., ) are discontinued, possibly due to challenges in synthesis or regulatory hurdles. In contrast, dimethoxy derivatives remain available, reflecting their broader applicability .

Table 2: Receptor Binding Data (Representative Compounds)

Actividad Biológica

1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H15Cl2N2·HCl and a molecular weight of approximately 295.6 g/mol. Its structure includes a piperazine ring substituted with a dichlorobenzyl group and a methyl group, which contributes to its biological activity and pharmacological profile .

1. Antimicrobial Properties

Research indicates that 1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for some common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Candida albicans | 3.125 |

These results suggest that the compound could be developed as a potential antimicrobial agent for treating infections .

2. Antiviral Activity

The compound has also been studied for its antiviral properties. Preliminary findings indicate that it may inhibit the replication of viruses such as Chikungunya virus, with IC50 values around 0.44 µM . This suggests potential applications in antiviral therapies.

3. Neuropharmacological Effects

1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride has been implicated in neuropharmacological studies, particularly concerning its interaction with serotonin and dopamine receptors. It is suggested that the compound acts as a partial agonist at serotonin receptors, which may contribute to anxiolytic effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. The mechanism involves:

- Receptor Binding : The compound binds to neurotransmitter receptors, influencing mood and anxiety levels.

- Enzyme Inhibition : It may inhibit certain enzymes involved in cellular processes, leading to antimicrobial and antiviral effects .

- Cellular Interaction : The structural features allow it to penetrate cell membranes and exert effects on intracellular signaling pathways.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of piperazine compounds similar to 1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride to explore their pharmacological properties further.

- A study demonstrated that certain derivatives exhibited significant analgesic effects comparable to standard pain relievers like morphine .

- Another investigation highlighted the antioxidant properties of related compounds, suggesting a potential role in mitigating oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,5-Dichloro-benzyl)-3-methyl-piperazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing benzylideneacetone with substituted phenylhydrazine hydrochlorides in ethanol for 6–8 hours, followed by crystallization, is a common method . Key variables include solvent choice (e.g., ethanol for reflux), stoichiometry of hydrazine derivatives, and purification via recrystallization. Monitoring reaction progress via TLC (as in ) ensures completion. Yield optimization may require adjusting reaction time and temperature, as prolonged heating can degrade sensitive intermediates.

Q. How is the purity and structural integrity of the compound validated in academic research?

- Methodological Answer : Analytical techniques include:

- HPLC : Purity ≥97% can be achieved, as reported for structurally similar piperazine derivatives .

- Melting Point Analysis : Compare observed values (e.g., 225°C for related compounds ) with literature data.

- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and salt formation (e.g., hydrochloride).

- Mass Spectrometry : Validate molecular weight (e.g., 267.6 g/mol for a dichlorophenylpiperazine analog ).

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Methodological Answer :

- Storage : Keep in sealed containers at -20°C for long-term stability, as recommended for similar hydrochlorides . Desiccate to prevent hydrate formation, which can alter reactivity .

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid moisture absorption. Personal protective equipment (PPE) like gloves and goggles is mandatory due to acute oral toxicity (Category 3) and skin irritation risks .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.